Enhanced Hydrogen-Bond Donor Capacity vs. 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic Acid
The target compound possesses two hydrogen-bond donor (HBD) groups (one carboxylic acid O-H and one primary amine N-H), whereas the non-aminated analog 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid has only one HBD (carboxylic acid O-H) [1]. This difference is critical for establishing key polar interactions in biological targets, as exemplified by the LPA antagonist pharmacophore which relies on a carboxylic acid and a carbamate/amide NH for receptor binding [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid: 1 |
| Quantified Difference | +1 HBD |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) |
Why This Matters
The additional amine-derived HBD expands the compound's utility in forming bidentate or bifurcated hydrogen bonds with protein targets, a feature absent in the non-aminated analog, directly influencing target engagement and selectivity.
- [1] PubChem. Computed Properties for CID 121208838 (Target) and CID 56998960 (1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid). National Center for Biotechnology Information, 2026. View Source
- [2] Shi, Y.; Cheng, P. T. W.; Wang, Y.; Shi, J.; Tao, S.; et al. Triazole N-linked carbamoyl cyclohexyl acids as LPA antagonists. U.S. Patent 10,662,172, 2020. View Source
